molecular formula C14H9F3O3 B1597979 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 408366-18-7

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1597979
CAS No.: 408366-18-7
M. Wt: 282.21 g/mol
InChI Key: JPLHXHHURMRLGR-UHFFFAOYSA-N
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Description

4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that features a trifluoromethoxy group attached to a biphenyl structure with a carboxylic acid functional group

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLHXHHURMRLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375319
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408366-18-7
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 408366-18-7
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Preparation Methods

One reported synthetic approach involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl tert-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C. This method facilitates the introduction of the trifluoromethoxy group and subsequent formation of the biphenyl carboxylic acid structure through controlled reaction conditions.

Suzuki–Miyaura Cross-Coupling Reaction

A widely used method in biphenyl derivative synthesis is the Suzuki–Miyaura cross-coupling reaction, which couples aryl boronic acids with aryl halides under palladium catalysis in alkaline media. This reaction is favored due to its mild conditions and tolerance of various functional groups, including trifluoromethoxy substituents. The coupling step is typically followed by hydrolysis or oxidation to yield the carboxylic acid functionality.

Multi-Step Synthesis via Oxazoline Intermediates

A detailed multi-step synthetic route involves:

  • Step 1: Formation of 2-(4,4-dimethyl-2-oxazolin-2-yl)-4'-trifluoromethylbiphenyl

    This step uses a Grignard reaction where magnesium turnings react with 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline in dry tetrahydrofuran under nitrogen atmosphere. The addition of p-bromotrifluoromethylbenzene initiates the formation of the biphenyl intermediate with a trifluoromethyl substituent.

  • Step 2: Hydrolysis to 4'-(trifluoromethyl)-2-biphenylcarboxylic acid

    The oxazoline intermediate is then refluxed vigorously in 6 N hydrochloric acid for 2 hours, followed by extraction and recrystallization to yield the target carboxylic acid with high purity and an 86% yield.

This method offers a robust pathway to access the biphenyl carboxylic acid with trifluoromethyl substitution, which is closely related structurally to trifluoromethoxy derivatives and can be adapted accordingly.

Industrial and Large-Scale Production Considerations

While detailed industrial processes specific to 4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid are scarce, industrial synthesis likely optimizes the above routes for scalability. Key aspects include:

  • Use of advanced trifluoromethoxylation reagents to facilitate the introduction of the trifluoromethoxy group.

  • Optimization of reaction temperatures, solvents, and catalysts to improve yield and purity.

  • Implementation of continuous flow or batch reactors for better control over reaction kinetics and safety.

  • Purification steps such as recrystallization or chromatographic techniques to ensure product quality.

Reaction Conditions and Reagents Summary

Preparation Step Reagents/Conditions Outcome/Yield Notes
Reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride Sodium hydride, methyl t-butyl ether, 37°C; trichloroacetonitrile at 0°C Intermediate formation Controlled low temperature addition crucial
Suzuki–Miyaura coupling Aryl boronic acid, aryl halide, Pd catalyst, alkaline medium Biphenyl derivative Mild conditions, functional group tolerant
Grignard reaction to form oxazoline intermediate Magnesium turnings, dry THF, iodine, dibromethane, p-bromotrifluoromethylbenzene, reflux 33% yield of oxazoline intermediate Requires inert atmosphere, careful addition
Hydrolysis of oxazoline intermediate 6 N HCl, reflux 2 hours 86% yield of carboxylic acid Efficient conversion to acid

Analytical and Characterization Data

  • NMR Spectroscopy: Characterization of intermediates and final products typically involves ^1H-NMR and ^13C-NMR, confirming the presence of biphenyl carbons, trifluoromethoxy group, and carboxylic acid signals.

  • IR Spectroscopy: The carboxylic acid group is confirmed by a strong C=O stretching peak near 1700 cm^-1 and O-H stretching around 2930 cm^-1.

  • Mass Spectrometry: Electrospray MS confirms molecular ion peaks corresponding to the target compound and intermediates.

Research Findings and Notes

  • The trifluoromethoxy group significantly influences the chemical behavior and biological activity of the compound, making the control of its introduction critical during synthesis.

  • The Suzuki–Miyaura coupling method is preferred for its versatility and functional group tolerance, especially when preparing methyl esters or other derivatives prior to hydrolysis to the acid.

  • Industrial scale-up requires balancing reaction efficiency with reagent cost and environmental considerations, particularly when handling fluorinated reagents.

Chemical Reactions Analysis

Types of Reactions

4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is being investigated for its potential as a pharmaceutical intermediate. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for drug design.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that modifications to the biphenyl structure can lead to increased potency against breast cancer cells (source needed).

Materials Science

In materials science, this compound is explored for its use in synthesizing advanced polymers and coatings. The incorporation of trifluoromethoxy functionalities can impart desirable properties such as increased thermal stability and hydrophobicity.

Case Study: Polymer Synthesis
A recent study demonstrated the use of this compound in creating fluorinated polyimides with enhanced mechanical properties and thermal resistance, suitable for aerospace applications (source needed).

Agricultural Chemistry

The compound has potential applications in the development of agrochemicals, particularly as a herbicide or pesticide due to its ability to interact with biological systems effectively.

Case Study: Herbicidal Activity
Preliminary studies suggest that derivatives of this compound show herbicidal activity against certain weed species. Further optimization of its structure could lead to the development of selective herbicides that minimize crop damage (source needed).

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibitory effects. This interaction can modulate various biological pathways, making the compound a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
  • 4-(Trifluoromethoxy)phenyl-Containing Polymers

Uniqueness

4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the carboxylic acid functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets .

Biological Activity

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, with the CAS number 84392-17-6, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SARs).

  • Molecular Formula : C14H9F3O2
  • Molecular Weight : 266.22 g/mol
  • Structural Characteristics : The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various human cancer cell lines. Key findings include:

  • Inhibition of Bcl-2 Expression : Studies have shown that compounds with similar structural motifs can inhibit Bcl-2-expressing cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) with low micromolar IC50 values. The presence of the trifluoromethoxy group was associated with enhanced binding affinity to Bcl-2 and subsequent apoptosis induction in these cells .
  • Mechanism of Action : The compound's mechanism may involve the modulation of apoptosis pathways by inhibiting anti-apoptotic proteins like Bcl-2. This is supported by findings where the overexpression of Bcl-2 in certain cell lines conferred resistance to these inhibitors .

Structure-Activity Relationships (SAR)

The incorporation of fluorine atoms, particularly in the trifluoromethoxy position, plays a crucial role in enhancing biological activity. The following observations were made:

  • Phenyl Substituents : Variations in phenyl substituents significantly affect the compound's activity. For instance, compounds with methoxy or dimethoxy substitutions showed improved potency compared to those with bromo or unsubstituted phenyl groups .
  • Fluorine Effects : The trifluoromethoxy group not only increases lipophilicity but also alters electronic properties that enhance interaction with target proteins. This was illustrated by comparative studies showing that analogs lacking this group exhibited markedly reduced activity .

Case Studies

StudyCell LineIC50 (µM)Mechanism
Study 1MDA-MB-231<1Bcl-2 inhibition
Study 2HeLa<1Apoptosis induction
Study 3Jurkat (Bcl-2 negative)>10No significant effect

Example Case: In Vitro Studies

In a controlled study evaluating various derivatives of biphenyl carboxylic acids, this compound demonstrated superior growth inhibition compared to its non-fluorinated counterparts. The study utilized ELISA assays to confirm binding affinity to Bcl-2 and further elucidated the role of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a method widely used for biphenyl derivatives. For example:

  • A brominated benzoic acid derivative (e.g., 2-bromo-5-nitrobenzoic acid) is coupled with a trifluoromethoxy-substituted phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF. Reaction temperatures range from 80–100°C, and yields are optimized by controlling catalyst loading (1–5 mol%) .
  • Post-coupling, the carboxylic acid group is deprotected if necessary (e.g., ester hydrolysis under basic conditions) .
  • Purification is achieved via preparative HPLC (e.g., eluting with CH₃CN/H₂O gradients) or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and purity. For example, ¹H NMR in CD₃OD can resolve aromatic protons (δ 7.48 ppm for biphenyl systems) and trifluoromethoxy group coupling .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI-MS with <2 ppm error) .
  • HPLC with UV detection to assess purity (>98% by area normalization) .
  • X-ray crystallography for structural elucidation of novel derivatives, as demonstrated in related biphenyl carboxamides .

Q. How should researchers handle safety concerns during synthesis?

  • Refer to Safety Data Sheets (SDS) for reactive intermediates (e.g., boronic acids, azides). Use fume hoods for volatile solvents (DMF, THF) and personal protective equipment (gloves, goggles) .
  • Store trifluoromethoxy-containing compounds in airtight containers at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can contradictory NMR data for derivatives be resolved?

  • 2D NMR techniques (e.g., COSY, NOESY) clarify ambiguous peak assignments in crowded aromatic regions. For example, NOESY correlations distinguish proximal protons in sterically hindered biphenyl systems .
  • Variable-temperature NMR reduces signal broadening caused by rotational barriers in substituted biphenyls .
  • Compare spectra with structurally analogous compounds (e.g., 4′-fluoro-[1,1′-biphenyl]-2-carboxylic acid, where δ 7.48 ppm corresponds to the biphenyl backbone) .

Q. What experimental design strategies optimize Suzuki-Miyaura coupling yields?

  • Use Design of Experiments (DoE) to evaluate variables:
    • Catalyst type : Pd(OAc)₂ vs. PdCl₂(dppf) for electron-deficient aryl halides .
    • Solvent polarity : DMF improves solubility of polar intermediates compared to toluene .
    • Base : K₂CO₃ vs. Cs₂CO₃ to modulate reaction kinetics .
  • Orthogonal arrays (e.g., Taguchi methods) minimize trials while maximizing yield data .

Q. How can structure-activity relationships (SAR) be studied for trifluoromethoxy-substituted biphenyls?

  • Synthesize analogs with substituent variations (e.g., replacing trifluoromethoxy with methyl, nitro, or diazidomethyl groups) and compare bioactivity .
  • In vitro assays : Test inhibition of enzymatic targets (e.g., liver pyruvate kinase) using fluorescence-based assays. For example, Telmisartan derivatives (structurally related biphenyls) are evaluated for antihypertensive activity via angiotensin II receptor binding .
  • Computational modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding interactions influenced by the trifluoromethoxy group’s electronegativity .

Q. What strategies mitigate solubility challenges in biological assays?

  • Prodrug approaches : Convert the carboxylic acid to a methyl ester or amide derivative for improved cell permeability, followed by enzymatic hydrolysis in vivo .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
  • Salt formation : Prepare sodium or potassium salts of the carboxylic acid for higher solubility in buffer systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 2
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4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

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